Tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate
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Overview
Description
Tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a formyl group, and a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative under controlled conditions. One common method involves the use of tert-butyl carbamate and a cyclohexyl aldehyde in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .
Scientific Research Applications
Tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(1R,3S)-3-hydroxymethylcyclopentyl]carbamate
- tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride
Properties
IUPAC Name |
tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-10-5-4-6-11(7-10)9-15/h9-11H,4-8H2,1-3H3,(H,14,16)/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAFLYOFDSVADI-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC(C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCC[C@@H](C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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